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Compound of Interest

Compound Name: 14-Methoxymetopon

Cat. No.: B146635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for
14-methoxymetopon, a potent p-opioid receptor agonist. The synthesis commences from the
key precursor, 14-hydroxy-5-methylcodeinone, and proceeds through a three-step sequence
involving O-methylation, catalytic hydrogenation, and final deprotection. This document details
the experimental protocols for each stage, presents quantitative data in a structured format,
and includes visualizations of the synthesis pathway to aid in understanding.

Core Synthesis Pathway

The synthesis of 14-methoxymetopon from 14-hydroxy-5-methylcodeinone is a well-
established route.[1] The overall transformation involves the selective methylation of the 14-
hydroxyl group, reduction of the 7,8-double bond, and demethylation of the 3-methoxy group to
yield the final product.

Step 1: O-Methylation of 14-Hydroxy-5-methylcodeinone

The initial step focuses on the selective O-methylation of the tertiary hydroxyl group at the 14-
position of 14-hydroxy-5-methylcodeinone. This is achieved using a strong base to deprotonate
the hydroxyl group, followed by reaction with a methylating agent.

Experimental Protocol:

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b146635?utm_src=pdf-interest
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://grokipedia.com/page/14-Methoxymetopon
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To a solution of 14-hydroxy-5-methylcodeinone in anhydrous dimethylformamide (DMF),
sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction
mixture is stirred at this temperature to allow for the formation of the corresponding alkoxide.
Subsequently, methyl iodide (CHsl) is added dropwise, and the reaction is allowed to proceed.
Upon completion, the reaction is quenched, and the product, 14-methoxy-5-methylcodeinone,
is extracted and purified.

Parameter Value

Starting Material 14-Hydroxy-5-methylcodeinone

Reagents Sodium hydride (NaH), Methyl iodide (CHsl)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0°C

Key Transformation Selective O-methylation at C-14

Step 2: Catalytic Hydrogenation of 14-Methoxy-5-
methylcodeinone

The second step involves the reduction of the A’,8 double bond of 14-methoxy-5-
methylcodeinone to yield the corresponding dihydro derivative. This is typically accomplished
through catalytic hydrogenation.

Experimental Protocol:

14-Methoxy-5-methylcodeinone is dissolved in methanol, and a palladium on carbon (Pd/C)
catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere in a
suitable hydrogenation apparatus. The reaction is monitored until the uptake of hydrogen
ceases, indicating the completion of the reduction. The catalyst is then removed by filtration,
and the solvent is evaporated to yield the dihydro derivative.
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Parameter Value

Starting Material 14-Methoxy-5-methylcodeinone
Catalyst Palladium on Carbon (Pd/C)

Solvent Methanol

Key Transformation Reduction of the C7-C8 double bond

Step 3: Deprotection of the 3-O-Methyl Group

The final step in the synthesis is the deprotection of the 3-O-methyl group to unveil the phenolic
hydroxyl group, which is crucial for the pharmacological activity of 14-methoxymetopon. This
is achieved by refluxing with a strong acid.

Experimental Protocol:

The dihydro derivative obtained from the previous step is refluxed with 48% hydrobromic acid
(HBr). This treatment cleaves the methyl ether at the 3-position. After the reaction is complete,
the mixture is cooled, and the product, 14-methoxymetopon hydrobromide, is isolated and
purified. A reported yield for this final step is 77%.[1]

Parameter Value

Starting Material Dihydro derivative from Step 2
Reagent 48% Hydrobromic Acid (HBr)
Condition Reflux

Product 14-Methoxymetopon hydrobromide
Yield 7%

Synthesis Pathway Visualization

The following diagram illustrates the core synthesis pathway of 14-methoxymetopon from 14-
hydroxy-5-methylcodeinone.
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14-Methoxymetopon Synthesis
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Caption: Synthesis of 14-Methoxymetopon.

Alternative Precursor Synthesis

While the above pathway details the synthesis from 14-hydroxy-5-methylcodeinone, it is
important to note that this precursor can be derived from more readily available starting
materials such as thebaine or oripavine. The chemical derivatization of 14-O-
methyloxymorphone by introducing a methyl group at position 5 also yields 14-
methoxymetopon.[2] The synthesis of 14-O-methyloxymorphone can be achieved from
oxymorphone through O-methylation of the 14-hydroxyl group using dimethyl sulfate.[3]

Conclusion

This technical guide outlines the primary synthetic route to 14-methoxymetopon, providing a
foundation for researchers and drug development professionals. The described three-step
process from 14-hydroxy-5-methylcodeinone offers a clear and established method for
obtaining this potent opioid agonist. Further research into optimizing reaction conditions and
yields for each step can contribute to the efficient production of this valuable research
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b146635?utm_src=pdf-body-img
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/18/5677
https://pubmed.ncbi.nlm.nih.gov/6094809/
https://www.benchchem.com/product/b146635?utm_src=pdf-body
https://www.benchchem.com/product/b146635?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1. grokipedia.com [grokipedia.com]

2. mdpi.com [mdpi.com]

3. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid
agonists in the series of (-)-14-methoxy-N-methylmorphinan-6-ones - PubMed
[pubmed.ncbi.nim.nih.gov]
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Methoxymetopon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146635#14-methoxymetopon-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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